propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a propyl ester group attached to a benzoate moiety, which is further linked to a chromenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone structure can be reduced to form hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted aromatic compounds .
Scientific Research Applications
propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of optical materials due to its unique photophysical properties
Mechanism of Action
The mechanism of action of propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. It also interacts with cellular receptors to modulate inflammatory responses. The chromenone structure allows it to intercalate with DNA, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate
- Ethyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate
- Butyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate
Uniqueness
propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the propyl ester provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications .
Biological Activity
Propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, a synthetic compound belonging to the class of coumarin derivatives, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C25H29NO6
Molecular Weight: 439.5 g/mol
CAS Number: 724741-09-7
The compound features a propyl ester group linked to a benzoate moiety and a chromenone structure, which is characteristic of coumarins known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties .
Synthesis
The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion and is followed by purification through recrystallization from ethanol.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. In particular, studies have shown that compounds similar to this compound can inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage. For instance, certain derivatives demonstrated three times more potent inhibition than Trolox in rat brain homogenates .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies: The compound has been shown to exhibit cytotoxic effects against several human cancer cell lines, including AGS (gastric cancer), MGC803 (gastric cancer), HCT116 (colon cancer), A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer). In vitro assays demonstrated that certain analogues exhibited better cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
- Mechanisms of Action: The mechanisms underlying the anticancer effects include the induction of apoptosis and cell cycle arrest. Flow cytometry assays revealed that some derivatives caused G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
Antimicrobial Activity
Coumarins are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms, although specific data on this compound's antimicrobial efficacy remains limited .
Case Studies and Research Findings
Properties
IUPAC Name |
propyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-9-23-19(22)12-3-6-14(7-4-12)25-17-11-24-16-10-13(20)5-8-15(16)18(17)21/h3-8,10-11,20H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFGBFBIJMOAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.